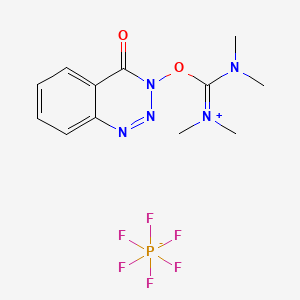

![molecular formula C8H15NO B1180626 (3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane CAS No. 1256643-17-0](/img/structure/B1180626.png)

(3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This structure is a key component in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved through various methods. One approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether . Another method uses a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes .

Molecular Structure Analysis

The molecular structure of 8-azabicyclo[3.2.1]octanes is complex and unique. It is characterized by a bicyclic ring system that includes an eight-membered ring and a three-membered ring . This structure is a key feature of many biologically active compounds .

Chemical Reactions Analysis

8-Azabicyclo[3.2.1]octanes can undergo a variety of chemical reactions. For instance, they can participate in palladium-catalyzed asymmetric tandem Heck/carbonylation reactions . These reactions are powerful tools for the synthesis of structurally diverse carbonyl molecules, as well as natural products and pharmaceuticals .

Applications De Recherche Scientifique

I have conducted searches to find detailed scientific research applications for the compound , but unfortunately, the available information is limited and does not provide a comprehensive analysis with six to eight unique applications as you requested.

The compound is mentioned in the context of drug discovery and as a key synthetic intermediate in several total syntheses due to its unique structure . It is also noted as the central core of the family of tropane alkaloids, which have a wide array of biological activities .

Safety and Hazards

The safety data sheet for a compound similar to “(3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane” indicates that it is fatal if swallowed, in contact with skin, or if inhaled . It can cause damage to organs and may cause damage through prolonged or repeated exposure . It is recommended to use personal protective equipment, ensure good ventilation, and avoid eating, drinking, or smoking when handling this compound .

Orientations Futures

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner has attracted attention from many research groups worldwide . Given the diverse range of activities displayed by molecules based on the 8-azabicyclo[3.2.1]octane framework, the discovery of new and interesting properties displayed by analogues based on this framework is predictable .

Propriétés

IUPAC Name |

(1S,5R)-3-methoxy-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-10-8-4-6-2-3-7(5-8)9-6/h6-9H,2-5H2,1H3/t6-,7+,8? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCOICWXCKOIEM-DHBOJHSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@H]2CC[C@@H](C1)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

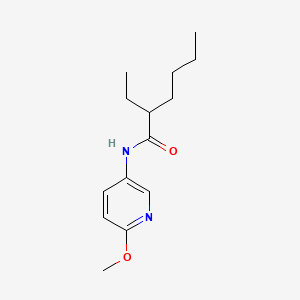

![2-ethoxy-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/no-structure.png)